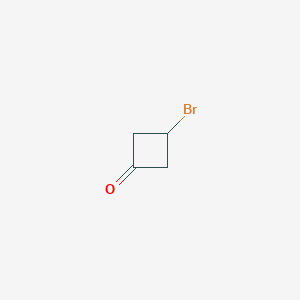

3-Bromocyclobutanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-bromocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-4(6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBXPJHSQKKYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315199 | |

| Record name | 3-Bromocyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-24-2 | |

| Record name | 3-Bromocyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23761-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromocyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromocyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromocyclobutanone chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile four-membered cyclic ketone that serves as a valuable building block in organic synthesis.[1] Its unique structure, characterized by a strained cyclobutane ring and an electrophilic carbonyl group, imparts a distinct reactivity profile. The presence of a bromine atom at the 3-position further enhances its utility, enabling a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with this compound, intended for professionals in chemical research and pharmaceutical development.

Chemical Properties

This compound is a liquid at room temperature, typically appearing as a brown-colored substance.[2] It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[3][4]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrO | [1][3][4][5][6] |

| Molecular Weight | 148.99 g/mol | [1][3][4] |

| Boiling Point | 29 °C at 1.8 Torr | [2][5] |

| Density | 1.820 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Form | Liquid / Solid | [2][4] |

| CAS Number | 23761-24-2 | [1][3] |

| InChIKey | SMBXPJHSQKKYFY-UHFFFAOYSA-N | [1][3][4] |

| SMILES | BrC1CC(=O)C1 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 3.43-3.52 (m, 2H), 3.72-3.81 (m, 2H), 4.54 (tt, J = 7.9, 5.0 Hz, 1H)[7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 29.0, 60.4, 203.2[8] |

| Infrared (IR) | Predicted characteristic absorption bands include a strong C=O stretch around 1780 cm⁻¹ (typical for a cyclobutanone) and a C-Br stretch in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed as a doublet with approximately equal intensity at m/z 148 and 150, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, coupled with the inherent strain of the cyclobutane ring.[1] This combination allows for a range of useful synthetic transformations.

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution

The bromine atom serves as a good leaving group, making the C-Br bond susceptible to nucleophilic attack.[1] This allows for the introduction of a wide variety of functional groups at the 3-position. Common nucleophiles include azides, cyanides, and alkoxides.[1] These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of configuration at the reaction center.

Caption: Generalized Sₙ2 reaction at the C-Br bond.

Elimination Reactions

Treatment of this compound with a base can induce an elimination reaction, where HBr is removed to form a carbon-carbon double bond. This reaction is a key method for the synthesis of cyclobutenone, another important four-membered ring intermediate.[7] The choice of base and reaction conditions is critical to favor elimination over substitution.

Carbonyl Group Reactions (Reduction)

The ketone functional group can be readily reduced to a secondary alcohol.[1] Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 3-bromocyclobutanol.[1] This adds another layer of synthetic utility, allowing for further functionalization at the hydroxyl group.

Ring-Opening Reactions

Due to significant ring strain, the cyclobutane ring can undergo cleavage under certain conditions. Radical-induced ring-opening and reconstruction of cyclobutanone derivatives have been reported, providing pathways to more complex structures such as dihydronaphthalene-carbonitriles.[9] Thermal or photochemical conditions can also promote electrocyclic ring-opening, particularly in the corresponding cyclobutene derivatives.[10]

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound.

Synthesis of this compound via Hunsdiecker-type Reaction

This procedure is adapted from a well-documented protocol in Organic Syntheses, involving the brominative decarboxylation of 3-oxocyclobutanecarboxylic acid.[7]

Reaction Scheme: 3-oxocyclobutanecarboxylic acid → this compound

Materials:

-

3-Oxocyclobutanecarboxylic acid[7]

-

Dichloromethane (DCM)[7]

-

Celite and Silica Gel[7]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)[7]

-

Brine (saturated aqueous NaCl)[7]

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Charging the Flask: The flask is charged with 3-oxocyclobutanecarboxylic acid, dichloromethane (DCM), anhydrous magnesium sulfate, and red mercury(II) oxide.[7]

-

Addition of Bromine: The mixture is stirred at ambient temperature (or heated to reflux[6]) while a solution of bromine in DCM is added slowly via the dropping funnel.[6][7] The reaction color typically fades from orange to yellow as the bromine is consumed.[7]

-

Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC). If the conversion is incomplete after several hours, additional bromine may be added.[7]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite and silica gel to remove solid residues. The filter cake is washed with additional DCM.[7]

-

Purification: The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine to remove unreacted acids and salts.[7]

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated) to yield crude this compound as an oil.[6][7] The crude product can be used directly or purified further by silica gel chromatography if necessary.[7]

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a key intermediate in various synthetic applications:

-

Pharmaceutical Research: It is used in the synthesis of potential drug candidates. A notable application is in the development of covalent inhibitors targeting the MurA enzyme in E. coli, which is essential for bacterial cell wall synthesis.[1]

-

Building Block: Its reactivity allows it to be a precursor for more complex molecules, including other substituted cyclobutanes, cyclobutenones, and fluorinated cyclobutanes.[1]

-

Strained Ring Chemistry: It provides a gateway to study the chemistry of strained four-membered rings and their subsequent transformations.[1]

Safety and Handling

This compound is an acute oral toxin and a skin and eye irritant.[3][4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere in a freezer at -20°C.[2][5] It is also classified as highly water-polluting (WGK 3).[1][4]

References

- 1. This compound | 23761-24-2 | Benchchem [benchchem.com]

- 2. This compound CAS#: 23761-24-2 [amp.chemicalbook.com]

- 3. This compound | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | 23761-24-2 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 3-Bromocyclobutanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Bromocyclobutanone (CAS No. 23761-24-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

1.1. ¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The data, acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, is summarized in Table 1.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.43-3.52 | multiplet | - | 2H | CH₂ adjacent to C=O |

| 3.72-3.81 | multiplet | - | 2H | CH₂ adjacent to CHBr |

| 4.54 | triplet of triplets | 7.9, 5.0 | 1H | CHBr |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded at 101 MHz in CDCl₃.[1][2] The observed chemical shifts are detailed in Table 2.

| Chemical Shift (δ) ppm | Assignment |

| 29.0 | CHBr |

| 60.4 | CH₂ |

| 203.2 | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of neat this compound displays several key absorption bands, as listed in Table 3.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1787 | C=O (carbonyl) stretch in a strained ring |

| 1372 | CH₂ wag |

| 1233 | C-C stretch |

| 1139 | CH₂ twist |

| 1084 | C-C stretch |

| 996 | CH₂ rock |

| 967 | CH₂ rock |

| 838 | C-H bend |

| 700 | C-Br (carbon-bromine) stretch |

The carbonyl stretching frequency at 1787 cm⁻¹ is characteristic of a ketone within a four-membered ring, with the ring strain causing a shift to a higher wavenumber compared to acyclic ketones.[1] The presence of a C-Br bond is indicated by the absorption at 700 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows several characteristic fragments, which are summarized in Table 4.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 41.0339 | 100 | [C₃H₅]⁺ |

| 69.0335 | 60.99 | [C₄H₅O]⁺ |

| 118.9489 | 5.83 | [M-HBr]⁺ or [C₄H₄O]⁺ |

| 120.9484 | 6.73 | [M-CO]⁺ or [C₃H₅Br]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained from purified this compound. The compound was purified by silica gel chromatography.[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on 400 MHz and 101 MHz spectrometers, respectively.[1] Samples were dissolved in deuterated chloroform (CDCl₃).

-

IR Spectroscopy : The infrared spectrum was obtained from a neat sample of the compound.[1]

-

Mass Spectrometry : The mass spectrum was recorded to obtain the mass-to-charge ratios and relative intensities of the fragments.[1] The specific ionization technique was not detailed in the source literature.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Mechanisms of 3-Bromocyclobutanone in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclobutanone is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a strained four-membered ring, an electrophilic carbonyl group, and a carbon atom bearing a good leaving group (bromine), allows for a diverse range of chemical transformations.[1] This unique combination of features makes it an important intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and natural products.[2] This guide provides a detailed overview of the core reaction mechanisms of this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by two primary sites: the electrophilic carbonyl carbon and the C-Br bond. The inherent ring strain of the cyclobutane framework also plays a crucial role, influencing reaction rates and enabling pathways such as ring contraction and ring-opening. Key transformations include nucleophilic substitution, carbonyl reduction, elimination, and the synthetically powerful Favorskii rearrangement.[1]

Nucleophilic Substitution

The bromine atom at the 3-position is an excellent leaving group, facilitating classical nucleophilic substitution reactions (S_N). This allows for the straightforward introduction of a wide variety of functional groups.[1][3]

Mechanism: The reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the center is chiral. The rate is dependent on the concentration of both the substrate and the nucleophile.[3]

Caption: General mechanism for S_N2 nucleophilic substitution.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be readily reduced to a secondary alcohol using standard hydride reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][4]

Mechanism: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol product, 3-bromocyclobutanol.[5]

Caption: Pathway for the reduction of the carbonyl group.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, including this compound, in the presence of a base.[6] This reaction is a powerful method for ring contraction, converting the cyclobutanone into a cyclopropanecarboxylic acid derivative.[7]

Mechanism:

-

Enolate Formation: A base (e.g., hydroxide or alkoxide) abstracts an acidic α-proton from the carbon opposite the bromine atom, forming an enolate.[8]

-

Intramolecular S_N2: The enolate attacks the carbon bearing the bromine in an intramolecular S_N2 fashion, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate.[7]

-

Nucleophilic Attack: The base (e.g., OH⁻) attacks the carbonyl carbon of the highly reactive cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, reforming the carbonyl and cleaving one of the C-C bonds of the three-membered ring to form the most stable carbanion. This is followed by protonation to give the final cyclopropanecarboxylic acid product.[6]

Caption: Mechanism of the Favorskii rearrangement.

Elimination to form Cyclobutenone

Treatment of this compound with a non-nucleophilic base, such as tri-n-butylamine, can induce an elimination reaction to yield cyclobutenone. This product is a valuable dienophile and synthetic intermediate.[9]

Mechanism: The base abstracts a proton from a carbon adjacent to the carbonyl group, leading to the elimination of HBr and the formation of a carbon-carbon double bond conjugated with the ketone.

Caption: Experimental workflow for elimination to cyclobutenone.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound, compiled from various sources.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 3-Oxocyclobutanecarboxylic acid | Br₂, red HgO, MgSO₄ | Dichloromethane | 3 - 6 | 54-97 | [9][10] |

| 3-Oxocyclobutanecarboxylic acid | Br₂, Ag₂O, MgSO₄ | Dichloromethane | 3 | 97 | [10] |

Table 2: Reactions of this compound

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Elimination | tri-n-butylamine | Cyclobutenone | Not specified | [9] |

| Favorskii Rearrangement | NaOMe in MeOH | Methyl cyclopropanecarboxylate | 78 (from a similar substrate) | [8] |

| Reduction | NaBH₄ | 3-Bromocyclobutanol | Good to excellent (typical) | [11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Oxocyclobutanecarboxylic Acid[9]

-

Apparatus: A 500-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagents:

-

3-Oxocyclobutanecarboxylic acid (20 g, 175 mmol, 1 equiv)

-

Dichloromethane (250 mL)

-

Anhydrous magnesium sulfate (21.1 g, 175 mmol, 1 equiv)

-

Red mercury oxide (56.9 g, 263 mmol, 1.5 equiv)

-

Bromine (13.5 mL, 263 mmol, 1.5 equiv, plus an additional 7 mL if needed)

-

-

Procedure:

-

To the flask, charge 3-oxocyclobutanecarboxylic acid and dissolve it in dichloromethane at ambient temperature.

-

Add anhydrous magnesium sulfate, followed carefully by red mercury oxide.

-

Bring the heterogeneous mixture to a vigorous reflux.

-

Add bromine dropwise over approximately 30 minutes. The reaction color will fade from bright orange to pale orange-yellow.

-

Monitor the reaction by TLC. If conversion is incomplete after 3 hours, add additional bromine and continue for a total of 6 hours.

-

After completion, cool the reaction to ambient temperature and filter through a pad of celite and silica gel, washing with additional dichloromethane.

-

Wash the clear, colorless filtrate with saturated aqueous sodium bicarbonate (3 x 200 mL), water (200 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a pale yellow liquid. The crude product can often be used without further purification.

-

Protocol 2: Synthesis of Cyclobutenone from this compound[9]

-

Apparatus: A 250-mL, single-necked, round-bottomed flask with a magnetic stir bar.

-

Reagents:

-

Tri-n-butylamine (54.5 mL, 228 mmol, 2 equiv)

-

Crude this compound (17.0 g, 114 mmol, 1 equiv)

-

-

Procedure:

-

Charge the flask with tri-n-butylamine at ambient temperature.

-

Add neat this compound dropwise over 30 minutes.

-

Stir the reaction mixture for 1-2 hours at ambient temperature.

-

The product, cyclobutenone, is volatile. It is typically isolated by direct distillation from the reaction mixture under reduced pressure into a cold trap.

-

Protocol 3: General Procedure for NaBH₄ Reduction of a Ketone[4][12]

-

Apparatus: An Erlenmeyer flask of appropriate size.

-

Reagents:

-

Ketone (e.g., this compound, 1 equiv)

-

Methanol or Ethanol (as solvent)

-

Sodium borohydride (NaBH₄, typically 0.25-0.5 equiv, as it delivers 4 hydrides)

-

-

Procedure:

-

Dissolve the ketone in the alcohol solvent in the flask. If necessary, cool the solution in an ice bath.

-

Add sodium borohydride in one portion (or portion-wise for larger scale). An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 15-30 minutes, or until TLC indicates complete consumption of the starting material.

-

Carefully add water to quench the excess NaBH₄.

-

Add dilute acid (e.g., 1M HCl) to neutralize the mixture.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by chromatography or recrystallization.

-

References

- 1. This compound | 23761-24-2 | Benchchem [benchchem.com]

- 2. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studylib.net [studylib.net]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]

- 12. webassign.net [webassign.net]

Synthesis of 3-Bromocyclobutanone from 3-oxocyclobutanecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-bromocyclobutanone from 3-oxocyclobutanecarboxylic acid, a key transformation in the production of valuable intermediates for pharmaceutical and organic synthesis. The primary method detailed is a modified Hunsdiecker reaction, a reliable approach for the decarboxylative bromination of carboxylic acids.

Reaction Principle

The synthesis of this compound from 3-oxocyclobutanecarboxylic acid is achieved through a decarboxylative bromination reaction. This process, a variation of the Hunsdiecker reaction, involves the treatment of the carboxylic acid with a brominating agent in the presence of a metal oxide catalyst. The reaction proceeds via the formation of an intermediate acyl hypobromite, which then undergoes radical decarboxylation to yield the desired alkyl bromide.

Experimental Protocols

Two primary methods for this transformation are prevalent in the literature, differing mainly in the choice of the metal oxide catalyst. Below are the detailed experimental protocols for both the red mercury(II) oxide and silver(I) oxide mediated reactions.

Method 1: Red Mercury(II) Oxide Mediated Synthesis

This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and high yield.[1][2][3]

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Red mercury(II) oxide (HgO)

-

Bromine (Br₂)

-

Argon (Ar) gas

-

Celite

-

Silica gel

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

Equipment:

-

500-mL round-bottomed flask with a ground glass joint

-

Magnetic stir bar

-

Reflux condenser

-

Rubber septum

-

Oil bath

-

Glass syringe with a long needle

-

Disposable needles

-

Filtration apparatus (fritted glass funnel)

-

Rotary evaporator

Procedure:

-

To a 500-mL, single-necked, round-bottomed flask, add 3-oxocyclobutanecarboxylic acid (20 g, 175 mmol, 1 equiv).[1]

-

Add dichloromethane (250 mL, 0.7 M) to dissolve the acid at room temperature (23 °C).[1]

-

While stirring, add anhydrous magnesium sulfate (21.1 g, 175 mmol, 1 equiv) followed by red mercury(II) oxide (56.9 g, 263 mmol, 1.5 equiv).[1]

-

Fit the flask with a reflux condenser under an argon atmosphere.[1]

-

Heat the mixture to a vigorous reflux (oil bath at 46 °C) for 5-10 minutes.[1]

-

Carefully add bromine (13.5 mL, 263 mmol, 1.5 equiv) dropwise over approximately 30 minutes via a long needle extending into the condenser.[1] Vent the reaction with disposable needles to control the release of CO₂.[1]

-

Continue refluxing for 3 hours. The reaction color will change from bright orange to a pale orange-yellow.[1]

-

Monitor the reaction progress by TLC (Rf of this compound = 0.63 in CH₂Cl₂, visualized with KMnO₄ stain).[1]

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite and silica gel.[1][2]

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a light yellow oil.[2][3]

Method 2: Silver(I) Oxide Mediated Synthesis

This method presents an alternative to the use of mercury salts, employing silver(I) oxide as the catalyst.[2][4]

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silver(I) oxide (Ag₂O)

-

Bromine

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 3-oxocyclobutanecarboxylic acid (10.1g, 88mmol) in dichloromethane (100mL).[4]

-

Add anhydrous magnesium sulfate (10.5g, 88mmol) and silver(I) oxide (23.1g, 0.1mol).[4]

-

Heat the mixture to reflux.[4]

-

Add a solution of bromine (17g, 0.1mol) in dichloromethane (40mL) dropwise to the refluxing mixture.[4]

-

Continue to reflux for 3 hours.[4]

-

After cooling to room temperature, filter the reaction mixture.[4]

-

Rinse the filter cake with dichloromethane.[4]

-

Concentrate the filtrate under reduced pressure to obtain this compound as a light yellow oil.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 3-oxocyclobutanecarboxylic acid using the two described methods.

| Method | Catalyst | Starting Material (mmol) | Bromine (equiv) | Catalyst (equiv) | Yield | Reference |

| 1. Red Mercury(II) Oxide | Red Mercury(II) Oxide | 175 | 1.5 | 1.5 | 98% | [3] |

| 2. Silver(I) Oxide | Silver(I) Oxide | 88 | 1.14 | 1.14 | 97% | [4] |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 3-oxocyclobutanecarboxylic acid to this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis.

Caption: General experimental workflow for the synthesis of this compound.

References

Physical properties of 3-Bromocyclobutanone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromocyclobutanone, a key intermediate in organic synthesis. The document details its boiling point and density, outlines experimental methodologies for their determination, and includes a workflow for its chemical synthesis.

Core Physical Properties

This compound is a valuable building block in the synthesis of complex organic molecules. An understanding of its physical properties is essential for its effective handling, purification, and use in chemical reactions.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. These values are critical for designing experimental setups, particularly for distillation and for calculating reaction stoichiometry.

| Physical Property | Value | Conditions |

| Boiling Point | 29 °C | at 1.8 Torr |

| Density | 1.820 ± 0.06 g/cm³ | Predicted |

Experimental Protocols

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (29 °C at 1.8 Torr), which is a common practice for compounds that may be thermally unstable or have very high boiling points at atmospheric pressure. A general procedure for determining a boiling point under vacuum involves a technique such as vacuum distillation or micro-boiling point determination.

General Protocol for Micro-Boiling Point Determination:

-

A small sample of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 1.8 Torr).

-

The sample is slowly heated in a controlled manner, often using an oil bath.

-

As the liquid heats, trapped air will bubble out of the capillary tube.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. The temperature is recorded from a thermometer with the bulb placed near the surface of the liquid.

Determination of Density

The density of a liquid organic compound like this compound can be determined using several standard laboratory methods. A common and straightforward method involves the use of a pycnometer or a volumetric flask and a balance.

General Protocol for Density Determination:

-

An empty, clean, and dry volumetric flask of a known volume (e.g., 1.00 mL) is accurately weighed.

-

The flask is carefully filled with the liquid sample up to the calibration mark.

-

The filled flask is then re-weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its known volume.

-

The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Synthesis Workflow

This compound can be synthesized from 3-oxocyclobutanecarboxylic acid. The following diagram illustrates the typical experimental workflow for this chemical transformation.[1][2]

References

3-Bromocyclobutanone: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a central theme in contemporary drug discovery. The strategic incorporation of unique structural motifs is a key approach to navigating the complexities of chemical space and achieving desired biological activities. Among these, the cyclobutane ring has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain and puckered conformation offer a rigid framework that can enforce specific pharmacophoric orientations, improve metabolic stability, and serve as a bioisostere for other chemical groups. 3-Bromocyclobutanone, a readily accessible and highly reactive intermediate, stands out as a pivotal building block for the synthesis of a diverse array of cyclobutane-containing molecules with significant therapeutic potential.

This technical guide provides a comprehensive overview of this compound as a versatile tool in medicinal chemistry. It covers its synthesis, key reactions, and potential applications, with a focus on providing practical experimental details and quantitative data to aid researchers in its effective utilization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 23761-24-2 | [1] |

| Molecular Formula | C₄H₅BrO | [2] |

| Molecular Weight | 148.99 g/mol | [2] |

| IUPAC Name | 3-bromocyclobutan-1-one | [1] |

| SMILES | C1C(CC1=O)Br | [1] |

| InChIKey | SMBXPJHSQKKYFY-UHFFFAOYSA-N | [1] |

| Appearance | Light yellow oil | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [1] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the brominative decarboxylation of 3-oxocyclobutanecarboxylic acid. The following protocol is adapted from a well-established procedure.[2]

Experimental Protocol: Synthesis from 3-Oxocyclobutanecarboxylic Acid

Reaction Scheme:

References

A Technical Guide to the Hazards and Safety Precautions for Handling 3-Bromocyclobutanone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards, risks, and requisite safety precautions for the handling, storage, and disposal of 3-Bromocyclobutanone (CAS No. 23761-24-2). As a reactive intermediate and building block in organic and pharmaceutical synthesis, a thorough understanding of its properties is critical for ensuring laboratory safety.[1]

Chemical and Physical Properties

This compound is a four-membered cyclic ketone substituted with a bromine atom.[1] Its reactivity is largely driven by the inherent ring strain of the cyclobutane core and the electrophilic nature of the carbonyl group.[1] The physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23761-24-2 | [2][3][4] |

| Molecular Formula | C₄H₅BrO | [1][2][3][4] |

| Molecular Weight | 148.99 g/mol | [1][2][4] |

| Appearance | Light yellow oil, brown liquid, or solid | [1][5] |

| Boiling Point | 29 °C @ 1.8 Torr | [3][5] |

| Density (Predicted) | 1.820 ± 0.06 g/cm³ | [3][5] |

| Polar Surface Area (TPSA) | 17.07 Ų | [4] |

| LogP | 1.1128 | [3][4] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that necessitate stringent safety protocols.[2] It is designated as WGK 3, indicating it is highly hazardous to water.[1]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |

| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Caption: Logical relationship of this compound to its primary hazards.

Safe Handling and Storage

Due to its hazardous properties and limited stability, strict protocols for handling and storage must be followed.[1]

Engineering Controls

-

Ventilation: All work and handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.[9]

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | [7][10] |

| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended). Gloves must be inspected before use and disposed of immediately after contamination. | [7] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | [7] |

| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material. | [7] |

| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient or during emergency situations involving spills or aerosols. | [7] |

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3][5][11]

-

Container: Keep the container tightly closed.[8]

-

Conditions to Avoid: Protect from light and moisture to prevent decomposition.[1][11]

References

- 1. This compound | 23761-24-2 | Benchchem [benchchem.com]

- 2. This compound | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 23761-24-2 [amp.chemicalbook.com]

- 6. afgsci.com [afgsci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. allanchem.com [allanchem.com]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. 23761-24-2|this compound| Ambeed [ambeed.com]

A Technical Guide to the Solubility of Common Organic Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical aspects of solubility for common organic compounds in various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This guide delves into the theoretical underpinnings of solubility, presents quantitative solubility data, and offers detailed experimental protocols for its determination.

Core Principles of Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This process is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] Polar solutes, characterized by the presence of functional groups capable of hydrogen bonding or significant dipole moments, tend to dissolve in polar solvents. Conversely, non-polar solutes are more soluble in non-polar solvents.[1][2][3]

Several factors influence the solubility of an organic compound:

-

Polarity: The balance between the polar functional groups and the non-polar hydrocarbon skeleton of a molecule dictates its overall polarity and, consequently, its solubility in different solvents.[3][4]

-

Temperature: Generally, the solubility of solid organic compounds increases with temperature.[1]

-

Molecular Size: Larger molecules are often less soluble than smaller ones due to the greater energy required to overcome crystal lattice forces.[1]

-

Hydrogen Bonding: The ability of a solute or solvent to form hydrogen bonds significantly impacts solubility, particularly in protic solvents like alcohols.[2]

Quantitative Solubility Data

The following tables summarize the solubility of various common organic compounds in a selection of organic solvents. The data is presented to facilitate easy comparison for solvent selection in experimental design.

Table 1: Solubility of Selected Organic Acids in Common Organic Solvents at 25°C

| Compound | Solvent | Solubility ( g/100 mL) |

| Benzoic Acid | Ethanol | 58.4 |

| Benzoic Acid | Acetone | 55.6 |

| Benzoic Acid | Toluene | 11.3 |

| Salicylic Acid | Methanol | 45.5 |

| Salicylic Acid | Acetone | 100 |

| Salicylic Acid | Diethyl Ether | 22.7 |

Table 2: Solubility of Selected Neutral Organic Compounds in Common Organic Solvents at 25°C

| Compound | Solvent | Solubility ( g/100 mL) |

| Naphthalene | Toluene | 31.5 |

| Naphthalene | Hexane | 11.3 |

| Naphthalene | Ethanol | 5.3 |

| Anthracene | Benzene | 0.9 |

| Anthracene | Chloroform | 1.8 |

| Cholesterol | Chloroform | 28.0 |

| Cholesterol | Diethyl Ether | 22.0 |

Note: The solubility data presented above is compiled from various scientific sources. Slight variations may be observed depending on the experimental conditions.

A comprehensive dataset containing 54,273 experimental solubility values for a wide range of compounds in various organic solvents and water has been compiled and is available for further reference.[5] This database can be a valuable tool for training quantitative structure-property relationship (QSPR) models for solubility prediction.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific applications, from drug discovery to process chemistry.[6][7] Several methods are commonly employed, each with its own advantages and limitations.

The shake-flask method is a traditional and widely used technique for determining thermodynamic solubility.[1][6] It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

Detailed Protocol:

-

Preparation: Add an excess amount of the solid organic compound to a vial or flask containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the container and agitate it at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][8] A shaker bath or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.[6] Millipore Multiscreen solubility filter plates are commonly used for this purpose.[6]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved solute in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[6]

A modified shake-flask method that involves heating to accelerate dissolution followed by cooling and seeding to promote equilibration can shorten the experimental time.[9]

References

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Nucleophilic Substitution Reactions with 3-Bromocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclobutanone is a versatile four-membered cyclic ketone that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl group and the carbon atom bearing a bromine atom. The bromine atom is an effective leaving group, making the C3 position susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse 3-substituted cyclobutanone derivatives.

In pharmaceutical research, these derivatives are of significant interest. The cyclobutane ring is a prized structural motif that can act as a bioisostere for other cyclic or unsaturated systems, often improving metabolic stability and providing a unique three-dimensional scaffold for interaction with biological targets. A notable application of this compound is as an intermediate in the synthesis of potential drug candidates, including covalent inhibitors of the MurA enzyme in E. coli, which is a crucial component of bacterial cell wall synthesis.

Reaction Mechanism and Stereochemistry

Nucleophilic substitution reactions on this compound, a secondary alkyl halide, can theoretically proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism.

-

Sₙ2 Mechanism: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, acetone). The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the bromine leaving group, resulting in an inversion of stereochemistry at the reaction center.[4][5]

-

Sₙ1 Mechanism: This pathway involves a two-step process initiated by the slow departure of the bromide ion to form a planar carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile from either face, potentially leading to a racemic mixture of products. Protic solvents (e.g., ethanol, water) can promote this mechanism.[4]

However, it is important to note that cyclobutyl halides are often very unreactive in both Sₙ1 and Sₙ2 reactions due to increased ring strain in the transition states.[6] Reaction conditions must be chosen carefully to overcome this inherent low reactivity. For most applications involving strong nucleophiles, the Sₙ2 pathway is the predominant mechanism.

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the substitution of this compound with representative nitrogen-based nucleophiles.

Protocol 1: Synthesis of 3-Azidocyclobutanone via Sₙ2 Reaction

This protocol describes the substitution of the bromide with an azide nucleophile, a common precursor for the synthesis of amines and triazoles. The procedure is adapted from a standard method for preparing alkyl azides.[7]

Materials and Equipment:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Septum and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMSO (approx. 0.2 M).

-

Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq.) in one portion at room temperature.

-

Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully add deionized water to the reaction mixture (Note: this may be exothermic). Transfer the aqueous mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash with brine (2x volumes) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude 3-azidocyclobutanone by flash column chromatography on silica gel.

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium azide is highly toxic and can form explosive metal azides. Avoid contact with heavy metals and acids. All work should be performed in a fume hood.

Protocol 2: Synthesis of 3-(Butylamino)cyclobutanone

This protocol details the reaction with a primary amine, which requires a base to neutralize the hydrogen bromide generated during the reaction. This method is adapted from a general procedure for the amination of α-halo ketones.[8]

Materials and Equipment:

-

This compound

-

Butylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Septum and nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq.) followed by the dropwise addition of butylamine (1.2 eq.) at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(butylamino)cyclobutanone.

Data Presentation

The following tables summarize the typical quantitative data for the described protocols.

Table 1: Reagents and Conditions for the Synthesis of 3-Azidocyclobutanone

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| This compound | 148.99 | 1.0 | (e.g., 1.49 g, 10 mmol) |

| Sodium Azide (NaN₃) | 65.01 | 1.5 | 0.98 g, 15 mmol |

| Solvent (DMSO) | - | - | 50 mL |

| Temperature | - | - | Room Temperature |

| Reaction Time | - | - | 12-24 hours |

| Typical Yield | - | - | 70-90% |

Table 2: Reagents and Conditions for the Synthesis of 3-(Butylamino)cyclobutanone

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| This compound | 148.99 | 1.0 | (e.g., 1.49 g, 10 mmol) |

| Butylamine | 73.14 | 1.2 | 1.19 mL, 12 mmol |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.09 mL, 15 mmol |

| Solvent (DCM) | - | - | 50 mL |

| Temperature | - | - | Room Temperature |

| Reaction Time | - | - | 12-18 hours |

| Typical Yield | - | - | 65-85% |

Experimental Workflow Visualization

The general workflow for performing and analyzing these nucleophilic substitution reactions is outlined below.

Caption: General experimental workflow for nucleophilic substitution.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound AldrichCPR 23761-24-2 [sigmaaldrich.com]

- 3. This compound | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. docsity.com [docsity.com]

- 6. asccollegekolhar.in [asccollegekolhar.in]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. benchchem.com [benchchem.com]

Application of 3-Bromocyclobutanone in Multicomponent Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclobutanone is a versatile four-membered cyclic ketone bearing a bromine atom, which offers multiple reactive sites for organic synthesis. While its application in traditional two-component reactions is established, its utility as a building block in multicomponent reactions (MCRs) remains a largely unexplored frontier. This document provides a prospective look into the application of this compound in MCRs for the rapid generation of complex molecular scaffolds, particularly spirocyclic and fused heterocyclic systems relevant to drug discovery. The following sections detail hypothetical, yet plausible, applications and protocols based on established MCR methodologies.

Note: The following protocols and data are predictive and intended to serve as a guide for future research. No direct literature precedents for these specific multicomponent reactions involving this compound were identified in a comprehensive search.

Proposed Application in a Passerini-Type Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. The carbonyl group of this compound can potentially participate in this reaction, leading to the formation of a novel spirocyclic α-acyloxy amide. The presence of the bromine atom offers a handle for post-MCR modifications.

Hypothetical Reaction Scheme:

Caption: Proposed Passerini-type three-component reaction.

Projected Quantitative Data:

The following table summarizes projected yields for the Passerini-type reaction with various substituents. These are estimates based on typical Passerini reaction efficiencies.

| Entry | R¹ (Carboxylic Acid) | R² (Isocyanide) | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |

| 1 | Phenyl | Cyclohexyl | DCM | 25 | 24 | 75 |

| 2 | Acetic | tert-Butyl | THF | 25 | 24 | 68 |

| 3 | 4-Chlorophenyl | Benzyl | MeCN | 40 | 18 | 82 |

Detailed Experimental Protocol (Hypothetical):

-

To a stirred solution of this compound (1.0 mmol, 149 mg) and a carboxylic acid (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) at room temperature, add the isocyanide (1.0 mmol) dropwise.

-

Seal the reaction vessel and stir at the indicated temperature for the specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spirocyclic α-acyloxy amide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Proposed Application in a Ugi-Type Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The electrophilic carbonyl of this compound is a suitable candidate for this transformation, which would lead to the synthesis of complex spirocyclic peptidomimetic scaffolds.

Hypothetical Reaction Scheme:

Caption: Proposed Ugi-type four-component reaction.

Projected Quantitative Data:

The following table outlines projected yields for the Ugi-type reaction with a variety of building blocks. These estimates are based on known Ugi reaction efficiencies.

| Entry | R¹ (Amine) | R² (Carboxylic Acid) | R³ (Isocyanide) | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |

| 1 | Aniline | Acetic Acid | Cyclohexyl | Methanol | 25 | 48 | 85 |

| 2 | Benzylamine | Benzoic Acid | tert-Butyl | Methanol | 25 | 48 | 78 |

| 3 | p-Methoxyaniline | Propionic Acid | Benzyl | Ethanol | 50 | 24 | 88 |

Detailed Experimental Protocol (Hypothetical):

-

In a round-bottom flask, dissolve the amine (1.0 mmol) and this compound (1.0 mmol, 149 mg) in methanol (10 mL).

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol) to the reaction mixture.

-

After 10 minutes, add the isocyanide (1.0 mmol) dropwise.

-

Seal the flask and stir the reaction mixture at the indicated temperature for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure spirocyclic bis-amide.

-

Characterize the product by spectroscopic methods.

Proposed Application in a Three-Component Synthesis of Spirooxindoles

Spirooxindoles are a privileged scaffold in medicinal chemistry. A plausible multicomponent reaction involves the condensation of an isatin, an amine, and this compound, where the cyclobutanone acts as a reactive methylene component after in-situ enolization or enamine formation.

Hypothetical Reaction Workflow:

Caption: Workflow for the proposed synthesis of spirooxindoles.

Projected Quantitative Data:

The following table presents projected yields for the synthesis of spirooxindoles.

| Entry | Isatin Substituent | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |

| 1 | H | Aniline | L-proline | Ethanol | 78 | 12 | 65 |

| 2 | 5-Fluoro | Benzylamine | Pyrrolidine | Toluene | 110 | 8 | 72 |

| 3 | N-Methyl | Cyclohexylamine | L-proline | Methanol | 65 | 16 | 68 |

Detailed Experimental Protocol (Hypothetical):

-

To a mixture of the isatin (1.0 mmol), the amine (1.1 mmol), and L-proline (0.2 mmol) in the specified solvent (15 mL), add this compound (1.2 mmol, 179 mg).

-

Heat the reaction mixture to reflux for the indicated time, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired spirooxindole.

-

Characterize the final product using appropriate analytical techniques.

Conclusion and Future Outlook

The application of this compound in multicomponent reactions represents a promising yet underexplored area for the synthesis of novel, complex, and potentially bioactive molecules. The hypothetical protocols and projected data presented herein are intended to inspire and guide future research in this direction. The unique strained ring system and the presence of a versatile bromine handle make this compound a highly attractive building block for diversity-oriented synthesis and the development of new chemical entities for drug discovery pipelines. Experimental validation of these proposed reactions is highly encouraged.

Application Notes and Protocols: 3-Bromocyclobutanone in the Synthesis of Spirocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromocyclobutanone as a versatile building block in the synthesis of spirocyclic compounds. Spirocycles are a class of molecules with significant potential in drug discovery, offering unique three-dimensional frameworks that can enhance binding to biological targets and improve physicochemical properties. While direct spirocyclization reactions involving this compound are not extensively documented, its chemical functionality allows for its incorporation into spirocyclic scaffolds through multi-step synthetic sequences. This document outlines a representative, albeit conceptual, synthetic strategy for the preparation of spiro[3.5]nonane derivatives, supported by detailed experimental protocols, data presentation, and visualizations of the synthetic workflow.

Introduction to this compound in Spirocycle Synthesis

This compound is a reactive bifunctional molecule containing both a ketone and a secondary bromide. This combination of functional groups makes it an attractive starting material for the construction of more complex molecular architectures. The cyclobutane ring itself is a valuable motif in medicinal chemistry, imparting rigidity and a unique spatial arrangement of substituents. By serving as a precursor to a 1,3-dielectrophile, this compound can be utilized in double alkylation reactions with active methylene compounds to generate spirocyclic systems. The inherent ring strain of the cyclobutane moiety can also be harnessed in subsequent transformations.

Proposed Synthetic Pathway: Synthesis of a Spiro[3.5]nonane Derivative

The following protocol details a hypothetical, yet chemically plausible, multi-step synthesis of a spiro[3.5]nonane derivative from this compound and cyclohexane-1,3-dione. The overall strategy involves the conversion of this compound into a more suitable 1,3-dielectrophile for the key double alkylation step.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of 3-(bromomethyl)cyclobutanol (Intermediate A)

This step involves the reduction of the ketone in this compound to a hydroxyl group, followed by a reaction to generate a more reactive primary bromide.

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Phosphorus tribromide (PBr₃) (0.5 eq)

-

Pyridine (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in methanol at 0 °C.

-

Slowly add sodium borohydride in portions and stir the reaction mixture for 1 hour at 0 °C.

-

Quench the reaction by the slow addition of water, followed by extraction with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-bromocyclobutanol.

-

Dissolve the crude 3-bromocyclobutanol in dichloromethane and cool to 0 °C.

-

Add a catalytic amount of pyridine, followed by the dropwise addition of phosphorus tribromide.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(bromomethyl)cyclobutanol.

Step 2: Synthesis of 1,3-bis(bromomethyl)cyclobutane (Intermediate 1)

This step converts the remaining hydroxyl group into a bromide, yielding the desired 1,3-dielectrophile.

Materials:

-

3-(bromomethyl)cyclobutanol (Intermediate A) (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.5 eq)

-

Dichloromethane (DCM)

-

Pyridine (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(bromomethyl)cyclobutanol in dichloromethane and cool to 0 °C.

-

Add a catalytic amount of pyridine, followed by the dropwise addition of phosphorus tribromide.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,3-bis(bromomethyl)cyclobutane.

Step 3: Synthesis of Spiro[3.5]nonane-2,4-dione (Target Spirocycle)

This is the key spirocyclization step involving the double alkylation of a cyclic 1,3-dicarbonyl compound.

Materials:

-

Cyclohexane-1,3-dione (1.0 eq)

-

1,3-bis(bromomethyl)cyclobutane (Intermediate 1) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of potassium carbonate in DMF, add cyclohexane-1,3-dione.

-

Heat the mixture to 80 °C and stir for 30 minutes.

-

Add a solution of 1,3-bis(bromomethyl)cyclobutane in DMF dropwise over 1 hour.

-

Maintain the reaction at 80 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Acidify the mixture with 1 M HCl to pH ~5.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Spiro[3.5]nonane-2,4-dione.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (%) |

| 1 | 3-(bromomethyl)cyclobutanol | This compound | 165.02 | 85 | >95 |

| 2 | 1,3-bis(bromomethyl)cyclobutane | 3-(bromomethyl)cyclobutanol | 227.92 | 78 | >95 |

| 3 | Spiro[3.5]nonane-2,4-dione | Cyclohexane-1,3-dione | 166.22 | 65 | >98 |

Visualizations

Proposed Reaction Pathway

Caption: Proposed multi-step synthesis of a spiro[3.5]nonane derivative.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of the target spirocycle.

Application Notes and Protocols for the Reduction of 3-Bromocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclobutanone is a versatile synthetic intermediate used in the construction of various complex molecules, particularly in the field of medicinal chemistry. The reduction of its ketone functionality to the corresponding alcohol, 3-Bromocyclobutanol, is a critical transformation that opens avenues for further functionalization. This document provides detailed experimental protocols for the reduction of this compound using two common and effective reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of aldehydes and ketones in the presence of less reactive functional groups.[1][2] Lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids.[3][4] The choice of reagent will depend on the specific requirements of the synthetic route, including chemoselectivity, scale, and safety considerations.

These protocols are designed to provide researchers with a reliable and reproducible methodology for the synthesis of 3-Bromocyclobutanol, a key building block in drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data for the two reduction protocols. These values represent typical experimental parameters and expected outcomes.

| Parameter | Protocol 1: Sodium Borohydride Reduction | Protocol 2: Lithium Aluminum Hydride Reduction |

| Starting Material | This compound | This compound |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) |

| Stoichiometry (Reducing Agent) | 1.1 - 1.5 equivalents | 0.3 - 0.5 equivalents |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Typical Reaction Time | 1 - 3 hours | 1 - 4 hours |

| Work-up Procedure | Acidic or aqueous quench | Sequential addition of H₂O, NaOH(aq), and H₂O |

| Purification Method | Extraction followed by column chromatography or distillation | Extraction followed by column chromatography or distillation |

| Expected Yield | 85 - 95% | 80 - 90% |

| Expected Purity | >95% | >95% |

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Borohydride (NaBH₄)

This protocol describes a safe and efficient method for the reduction of this compound using the mild reducing agent, sodium borohydride.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: After the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur. Add the acid dropwise until the bubbling ceases.

-

Work-up and Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add deionized water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Bromocyclobutanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure 3-Bromocyclobutanol.[5]

Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the carbinol proton (CH-OH) around 4.0-4.5 ppm. The cyclobutyl protons will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should show a peak for the carbon bearing the hydroxyl group (C-OH) in the range of 60-70 ppm.

-

IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1780 cm⁻¹).

Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of this compound using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. This procedure must be carried out under anhydrous conditions and in a fume hood.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a dropping funnel and a condenser

-